molecular formula C4H8NO2Se B1258629 (2S)-2-Amino-4-selanylbutanoic acid CAS No. 29475-60-3

(2S)-2-Amino-4-selanylbutanoic acid

Cat. No.: B1258629
CAS No.: 29475-60-3
M. Wt: 181.08 g/mol
InChI Key: IGDAEYVCCNGPNW-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Amino-4-selanylbutanoic acid is a selenylated amino acid with the molecular formula C₄H₉NO₂Se and an average molecular mass of 182.092 g/mol (monoisotopic mass: 182.979850 g/mol) . Its structure features a selenyl (-SeH) group at the 4-position of the butanoic acid backbone and an amino (-NH₂) group at the 2-position, with a defined (2S) stereochemistry. This compound is part of the selenocysteine homolog series, where selenium replaces sulfur in the thiol group, conferring distinct redox and biological properties. Selenium’s larger atomic radius and lower electronegativity compared to sulfur influence its reactivity, making this compound a subject of interest in antioxidant research and selenoprotein synthesis .

Properties

CAS No.

29475-60-3

Molecular Formula

C4H8NO2Se

Molecular Weight

181.08 g/mol

InChI

InChI=1S/C4H8NO2Se/c5-3(1-2-8)4(6)7/h3H,1-2,5H2,(H,6,7)/t3-/m0/s1

InChI Key

IGDAEYVCCNGPNW-VKHMYHEASA-N

SMILES

C(C[Se])C(C(=O)O)N

Isomeric SMILES

C(C[Se])[C@@H](C(=O)O)N

Canonical SMILES

C(C[Se])C(C(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Substituents at 4-Position Functional Groups Stereochemistry Molecular Formula Molecular Weight (g/mol)
(2S)-2-Amino-4-selanylbutanoic acid -SeH -NH₂, -COOH, -SeH (2S) C₄H₉NO₂Se 182.092
(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid -OH, -C₆H₅ -NH₂, -COOH, -OH, -Ph (2R,4S) C₁₀H₁₃NO₃ 195.22
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid -S-CH₂COOH, -Ar -COOH, -S-CH₂COOH, -C=O Racemic (R/S mixture) Varies by aryl group Varies (~250–300)
(2S)-4-Amino-2-hydroxy-4-oxobutanoic acid -NH₂, -C=O -NH₂, -COOH, -OH (2S) C₄H₇NO₄ 133.10
(2S)-2-Amino-4-methoxy-butanoic acid hydrochloride -OCH₃ -NH₂, -COOH, -OCH₃ (2S) C₅H₁₂ClNO₃ 193.61

Key Observations :

  • Selenium vs. Sulfur/Oxygen: The selenyl group in the target compound distinguishes it from sulfur-containing analogs (e.g., ) and oxygenated derivatives (e.g., ).
  • Stereochemical Complexity: While the target compound has a single (2S) stereocenter, others like (2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid exhibit multiple chiral centers, impacting biological interactions.
  • Aromatic vs. Aliphatic Substituents : The phenyl group in increases hydrophobicity, whereas the selenyl group in balances polarity and reactivity.

Physicochemical and Functional Properties

Table 2: Comparative Physicochemical Data

Compound Name Solubility (25°C) Density (g/cm³) Notable Applications
(2S)-2-Amino-4-selanylbutanoic acid Not reported Not reported Selenoprotein synthesis, redox studies
(2S)-4-Amino-2-hydroxy-4-oxobutanoic acid 948 g/L 1.514 Biochemical intermediates, chelating agents
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid Low (aryl-dependent) ~1.3–1.6 Enzyme inhibition, organic synthesis
(2S)-2-Amino-4-methoxy-butanoic acid HCl Water-soluble Not reported Peptide modification, drug discovery

Key Insights :

  • Solubility : The hydroxylated analog exhibits exceptional solubility (948 g/L) due to polar -OH and -COOH groups, whereas aryl-substituted compounds (e.g., ) are less soluble.
  • Biological Roles : The selenyl group in may enhance participation in redox pathways (e.g., glutathione peroxidase analogs), while methoxy derivatives () are utilized in peptide engineering.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-Amino-4-selanylbutanoic acid
Reactant of Route 2
(2S)-2-Amino-4-selanylbutanoic acid

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